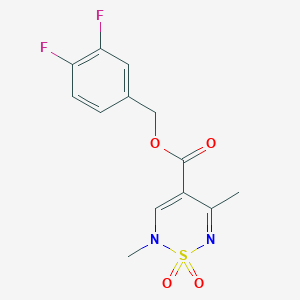

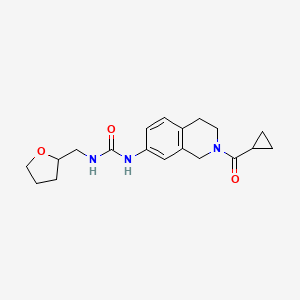

1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

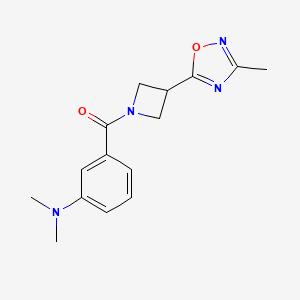

The compound is a derivative of indoline, which is a heterocyclic chemical compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The “1-(2-cyclopentylacetyl)-N-methyl” part suggests that there is a cyclopentylacetyl group and a methyl group attached to the nitrogen atom in the indoline ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the presence and position of functional groups, the overall shape and size of the molecule, and the types of intermolecular forces present .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Novel Derivatives : The synthesis of novel derivatives such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide demonstrates the chemical versatility of compounds with similar structures. These derivatives are employed in the preparation of novel compounds with functional substitutions, showcasing the compound's utility in chemical synthesis and drug development (Aghekyan et al., 2009).

Regio- and Stereoselective Synthesis : Research on the electrophilic cyclization of 2-(1-alkynyl)benzamides, leading to cyclic imidates instead of previously reported isoindolin-1-ones, indicates the importance of understanding the regio- and stereoselectivity in the synthesis of complex molecules. Such studies are crucial for the precise synthesis of bioactive compounds (Mehta et al., 2012).

Biological Activities and Applications

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition : The design, synthesis, and evaluation of quinoline-8-carboxamides as inhibitors of PARP-1, an enzyme significant in drug design for its therapeutic activities, highlights the potential therapeutic applications of compounds with carboxamide functional groups. This research demonstrates the relevance of structural design in enhancing pharmacophore efficacy (Lord et al., 2009).

Acetyl- and Butyrylcholinesterase Inhibition : Novel 2-benzoylhydrazine-1-carboxamides have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes with many clinical applications. The synthesis and evaluation of these inhibitors reveal their potential for treating diseases associated with cholinesterase activity, illustrating the broad applicability of carboxamide derivatives in medicinal chemistry (Houngbedji et al., 2023).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-cyclopentylacetyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-18-17(21)15-11-13-8-4-5-9-14(13)19(15)16(20)10-12-6-2-3-7-12/h4-5,8-9,12,15H,2-3,6-7,10-11H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZIXWRZMUKHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2412949.png)

![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2412955.png)

![7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2412959.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2412964.png)

![2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride](/img/structure/B2412967.png)